4-Amino-1-phenoxy-4-phenylbut-3-en-2-one
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Overview
Description
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one is a chemical compound with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.296 g/mol . This compound is known for its unique structure, which includes an amino group, a phenoxy group, and a phenyl group attached to a butenone backbone. It has various applications in scientific research and industry due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-amino-1-phenoxy-4-phenylbut-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-3-buten-2-one with aniline in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-amino-1-phenoxy-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy and phenyl groups contribute to the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-1-phenoxy-4-phenylbut-3-en-2-one can be compared with other similar compounds such as:
4-Phenyl-3-buten-2-one:
4-Amino-4-phenylbut-3-en-2-one: This compound lacks the phenoxy group, which reduces its lipophilicity and potential biological activities.
Properties
CAS No. |
919524-23-5 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-amino-1-phenoxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H15NO2/c17-16(13-7-3-1-4-8-13)11-14(18)12-19-15-9-5-2-6-10-15/h1-11H,12,17H2 |
InChI Key |
INSXLPCVFGQYQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)COC2=CC=CC=C2)N |
Origin of Product |
United States |
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